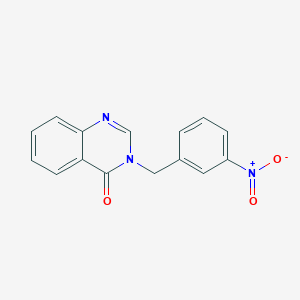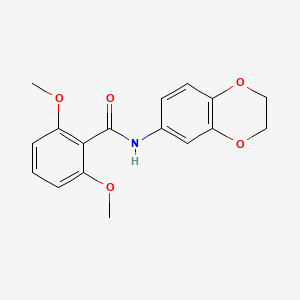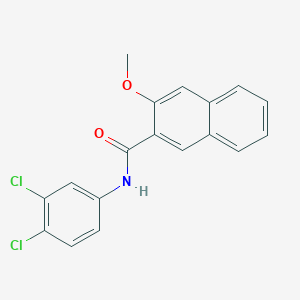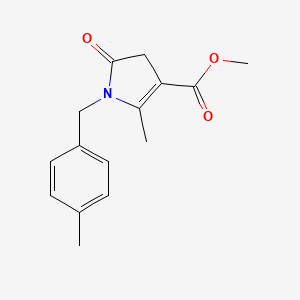
3-(3-nitrobenzyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that it can inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitrobenzyl)-4(3H)-quinazolinone can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to affect the levels of reactive oxygen species and to modulate the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its diverse properties. However, one of the limitations is its toxicity. It can be harmful to living cells and organisms, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(3-nitrobenzyl)-4(3H)-quinazolinone. One of the areas of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, research is needed to develop safer and more efficient synthesis methods for 3-(3-nitrobenzyl)-4(3H)-quinazolinone.
Méthodes De Synthèse
The synthesis of 3-(3-nitrobenzyl)-4(3H)-quinazolinone involves a multi-step process that requires specific reagents and conditions. One of the common synthesis methods involves the reaction of 2-aminobenzonitrile with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(3-nitrobenzyl)-2-phenylquinazoline, which is then oxidized with potassium permanganate to yield 3-(3-nitrobenzyl)-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(3-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photocleavable protecting group in organic synthesis.
Propriétés
IUPAC Name |
3-[(3-nitrophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-6-1-2-7-14(13)16-10-17(15)9-11-4-3-5-12(8-11)18(20)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPJIUXTSWSOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrobenzyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)



![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)

![3-methyl-5-[4-(methylthio)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5683372.png)
![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![3-[(3R*,4S*)-1-(4-chloro-2-fluorobenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5683421.png)